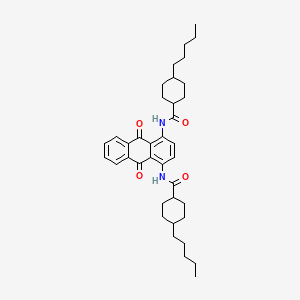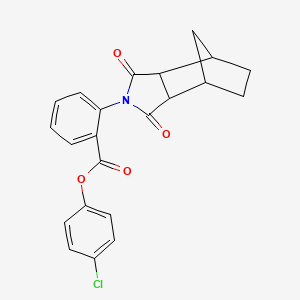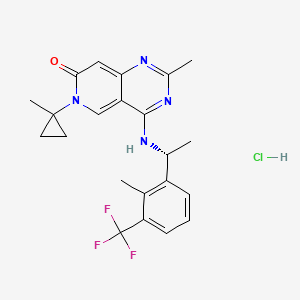
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide): is a complex organic compound that features an anthraquinone core with two cyclohexanecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) typically involves the reaction of 9,10-anthraquinone with 4-pentylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The anthraquinone core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthraquinone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Reduced anthraquinone derivatives.
Substitution: Alkylated amide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
- Investigated for its antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) involves its ability to interact with various molecular targets. The anthraquinone core can intercalate with DNA, disrupting replication and transcription processes. The amide groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide)
- 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
Uniqueness: N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) is unique due to its specific combination of an anthraquinone core with cyclohexanecarboxamide groups, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in materials science and biological research.
Properties
Molecular Formula |
C38H50N2O4 |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
N-[9,10-dioxo-4-[(4-pentylcyclohexanecarbonyl)amino]anthracen-1-yl]-4-pentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C38H50N2O4/c1-3-5-7-11-25-15-19-27(20-16-25)37(43)39-31-23-24-32(34-33(31)35(41)29-13-9-10-14-30(29)36(34)42)40-38(44)28-21-17-26(18-22-28)12-8-6-4-2/h9-10,13-14,23-28H,3-8,11-12,15-22H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
SOXLXXSZMUAZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4CCC(CC4)CCCCC)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461530.png)
![3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B12461537.png)
![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12461546.png)
![3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)](/img/structure/B12461549.png)

![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)

![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
